三苯甲基硫脲

描述

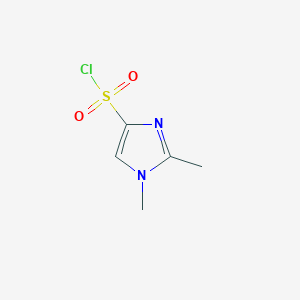

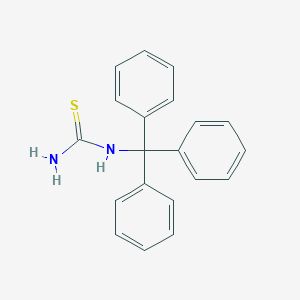

Tritylthiourea is a compound that is part of the thiourea family, which are known for their ability to act as ligands in coordination chemistry and as reagents in organic synthesis. Thioureas typically contain the functional group (R1R2N)(R3R4N)C=S, where R1-R4 can be a variety of different substituents. Tritylthiourea would be a thiourea derivative where at least one of these substituents is a trityl group (triphenylmethyl).

Synthesis Analysis

The synthesis of thiourea derivatives can be achieved through various methods. For instance, tris(3-aminopropyl)amine-based tripodal thiourea receptors have been synthesized and their anion binding properties investigated . Another method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) mediated synthesis to create N-benzoylthiourea derivatives from carboxylic acids . Additionally, trityl isothiocyanate resin can be used as a precursor for the synthesis of a variety of thioureas by reacting with amines .

Molecular Structure Analysis

Thiourea derivatives can adopt various molecular structures depending on their substituents. For example, a thiourea substituted derivative of tris(pyridyl-2-methyl)amine (TPA) forms intramolecular hydrogen bonds to create six-membered rings, leaving one N-H group available for further bonding . The crystal and molecular structure of tris(thiourea)silver(I) perchlorate reveals a binuclear complex with a distorted coordination tetrahedron around each silver ion .

Chemical Reactions Analysis

Thiourea derivatives participate in a range of chemical reactions. They are known for their anion binding properties, as demonstrated by tris(3-aminopropyl)amine-based tripodal thiourea receptors, which show selectivity for certain anions over others . The thiourea derivative synthesized from TPA can complex with various transition metal ions, resulting in complexes with different geometries . Trityl isothiocyanate resin can be used for the solid-phase synthesis of various thioureas and their derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be quite diverse. For instance, tris(thiourea) zinc sulphate, a semiorganic nonlinear optical (NLO) material, has been synthesized and characterized for its solubility, thermal stability, optical transparency, and microhardness . A novel metal-organic coordination complex, tri-allylthiourea zinc chloride, has been synthesized and found to exhibit nonlinear optical properties .

科学研究应用

化学合成和材料科学:

- 三苯甲基硫脲用于合成有机金属配合物。例如,三烯丙基硫脲氯化镉 (ATCC) 是一种有机金属配合物,被认为是一种非线性光学材料,具有显着的二次谐波产生 (SHG) 效应,显示出在材料科学中广泛应用的前景 (袁多荣等,1989)。

- 在组合化学领域,三苯甲基异硫氰酸酯树脂(三苯甲基硫代氨基脲树脂的前体)用于固相合成。该树脂有助于合成各种化合物,包括负载的靛红 β-硫代氨基脲酮、它们的曼尼希衍生物和各种硫脲 (M. Pirrung 和 S. V. Pansare,2001)。

生物化学和药物研究:

- 三苯甲基硫脲衍生物,如三苯甲基,在生物共轭、交联、质谱、荧光和光学中具有重要意义。这些应用利用了三苯甲基形成稳定的阳离子并结合外围功能的能力,突出了其在多种生化过程中的重要性 (M. Shchepinov 和 V. Korshun,2003)。

- 在离子的包封中,三(硫脲)受体用于将三价磷酸根离子包封在 π 堆叠的二聚体囊状组件内,如涉及 NMR 滴定实验中去质子化和形成强氢键的研究中所证明的 (S. Dey 和 G. Das,2011)。

医学和健康研究:

- 虽然论文中没有明确提到在医学研究中的直接应用,但三苯甲基硫脲的生化特性表明其在药物和诊断工具开发中具有潜在的间接应用,尤其是在材料科学和生物化学领域。

作用机制

Target of Action

Tritylthiourea, like other thioureas, primarily targets the thyroid peroxidase in the thyroid gland . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for various physiological processes .

Mode of Action

Tritylthiourea acts by inhibiting the thyroid peroxidase, thereby decreasing the synthesis of thyroid hormones . This inhibition blocks iodide oxidation, organification, and coupling, which are critical steps in thyroid hormone production .

Biochemical Pathways

The primary biochemical pathway affected by tritylthiourea is the thyroid hormone synthesis pathway . By inhibiting thyroid peroxidase, tritylthiourea disrupts the normal synthesis of thyroid hormones, leading to a decrease in the levels of these hormones .

Result of Action

The inhibition of thyroid hormone synthesis by tritylthiourea leads to a decrease in the levels of these hormones . This can result in hypothyroidism-like symptoms, as thyroid hormones play a crucial role in various physiological processes, including metabolism, growth, and development .

未来方向

Thiourea derivatives, including Tritylthiourea, have been the focus of innovative approaches in medicinal chemistry and organic synthesis . They have great medicinal applications as well as non-medicinal activities in industry, analytical chemistry, and metallurgy . The medicinal applications of thioureas are increasing with the passage of time .

属性

IUPAC Name |

tritylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S/c21-19(23)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFNIDPLSQZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415042 | |

| Record name | Tritylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tritylthiourea | |

CAS RN |

76758-01-5 | |

| Record name | Tritylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)

![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)